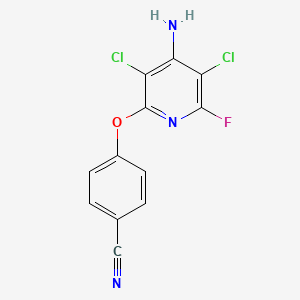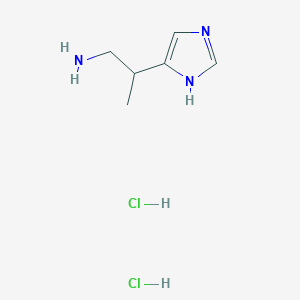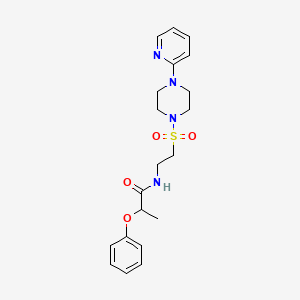
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl-substituted piperazine, and a sulfonyl ethyl propanamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the phenoxy group and the pyridinyl-substituted piperazine, followed by the introduction of the sulfonyl ethyl propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: This compound may have therapeutic potential, and its effects on various biological pathways can be investigated.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy group and the pyridinyl-substituted piperazine moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl ethyl propanamide moiety may also play a role in its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can be compared with other similar compounds, such as:
2-phenoxy-N-(2-(piperazin-1-yl)sulfonyl)ethyl)propanamide: Lacks the pyridinyl substitution, which may affect its biological activity.
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)ethyl)propanamide: Lacks the sulfonyl group, which may influence its chemical reactivity.
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide: Has a different alkyl chain length, which may alter its physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFVABUXXUGUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)
![methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate](/img/structure/B2576808.png)
![1-[(1S)-1-azidoethyl]-2-bromobenzene](/img/structure/B2576810.png)
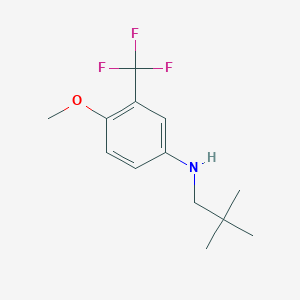
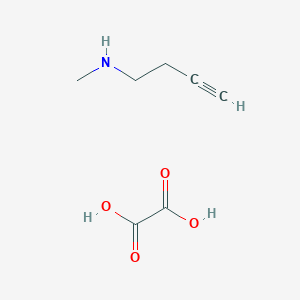
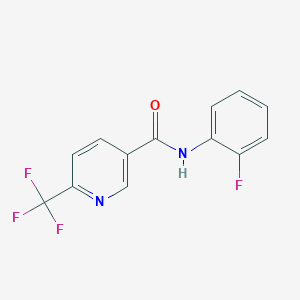
![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2576817.png)
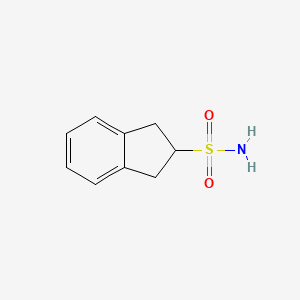
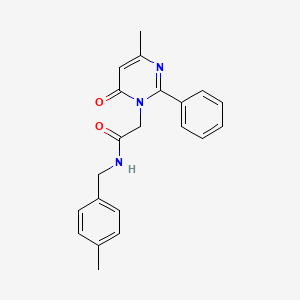
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2576822.png)
![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)
